molecular formula C4H7N3O2 B1322604 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine CAS No. 302842-60-0

5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1322604
M. Wt: 129.12 g/mol
InChI Key: PCSCBXATDIODSV-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds has been reported using strategies such as the intramolecular cyclization of azido groups and bis(2-cyanoethyl)triazene groups , photochemical synthesis involving the fragmentation of furazan rings , and reactions with primary amines under different conditions . These methods highlight the versatility in synthesizing oxadiazole derivatives, which may be applicable to the synthesis of 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the 1,3,4-oxadiazole ring. In a related compound, the structure was determined using X-ray crystallography, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds and π-interactions . These structural features are crucial as they can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can undergo various chemical reactions. For example, a retro-ene reaction of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones has been observed, leading to the formation of kinetic and thermodynamic products . Additionally, reactions with acid chlorides, isocyanates, and thiocyanates have been used to synthesize various substituted oxadiazole derivatives . These reactions demonstrate the chemical versatility of oxadiazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of substituents on the oxadiazole ring can affect properties such as thermal stability, as studied using techniques like thermogravimetry and differential scanning calorimetry . The reactivity of these compounds with different reagents can lead to the formation of a variety of derivatives, showcasing their chemical diversity . The impact and friction sensitivity of these compounds are also of interest, especially for materials with potential energetic applications .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activities : Various 1,3,4-oxadiazol derivatives, including compounds structurally related to 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine, have been synthesized and shown to possess significant antimicrobial and antioxidant activities. These compounds, through their structural moieties, exhibit promising antibacterial, antifungal, and radical scavenging activities (Verma, Saundane, & Meti, 2019), (Saundane, Verma, & Katkar, 2013).

Anticancer Potential

  • Anticancer Activity : Research has demonstrated that certain 1,3,4-oxadiazol-2-amine derivatives exhibit significant anticancer properties. This includes inhibitory effects on various cancer cell lines, suggesting potential utility in cancer therapy (Ahsan et al., 2014), (Yakantham, Sreenivasulu, & Raju, 2019).

Novel Synthetic Approaches

  • Novel Synthesis Methods : Innovative methods for synthesizing 1,3,4-oxadiazole derivatives, akin to 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine, have been developed. These methods provide efficient routes for producing these compounds, potentially useful in various biomedical applications (Ramazani & Rezaei, 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and the compound’s role in future scientific advancements .

properties

IUPAC Name

5-(methoxymethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSCBXATDIODSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627370
Record name 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine

CAS RN

302842-60-0
Record name 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine
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